molecular formula C17H14N4O2S3 B2426817 (Z)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)-N-(thiazol-2-yl)acetamide CAS No. 851717-44-7

(Z)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2426817
CAS No.: 851717-44-7
M. Wt: 402.51
InChI Key: FRXNVKHDSHHGKI-JZJYNLBNSA-N
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Description

(Z)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound featuring both benzothiazole and thiazole moieties. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and thiazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents include acyl chlorides, amines, and sulfur-containing compounds, with reaction conditions often involving refluxing in organic solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(Z)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)-N-(thiazol-2-yl)acetamide has a broad range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its diverse biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s benzothiazole and thiazole moieties allow it to bind to various enzymes and receptors, potentially inhibiting their activity and disrupting cellular processes. This can lead to antimicrobial, antiviral, and anticancer effects, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)-N-(thiazol-2-yl)acetamide apart is its unique combination of benzothiazole and thiazole moieties, which may confer synergistic effects and enhance its biological activity. This dual functionality makes it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

2-[2-oxo-2-[(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]ethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S3/c1-2-8-21-12-5-3-4-6-13(12)26-17(21)20-15(23)11-24-10-14(22)19-16-18-7-9-25-16/h1,3-7,9H,8,10-11H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXNVKHDSHHGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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